Trilactic acid aluminum salt

Description

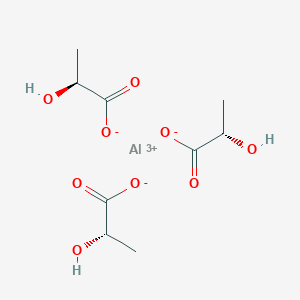

Trilactic acid aluminum salt (aluminum trilactate, Al(C₃H₅O₃)₃) is an aluminum complex derived from lactic acid (CH₃CHOHCOOH), a monocarboxylic acid widely used in food, pharmaceutical, and cosmetic industries.

Properties

IUPAC Name |

aluminum;(2S)-2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H6O3.Al/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3/t3*2-;/m000./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYADVIJALMOEQ-LGISMKCISA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Al+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)[O-])O.C[C@@H](C(=O)[O-])O.C[C@@H](C(=O)[O-])O.[Al+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15AlO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trilactic acid aluminum salt can be synthesized by reacting aluminum sulfate with a solution of barium lactate. The reaction involves the precipitation of aluminum lactate from the solution . Another method involves the spray-drying process, which produces a free-flowing powder of aluminum trilactate .

Industrial Production Methods

In industrial settings, the production of this compound often involves the neutralization of lactic acid with aluminum hydroxide. This method ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Trilactic acid aluminum salt undergoes various chemical reactions, including:

Oxidation: Reacts with oxygen to form aluminum oxide.

Reduction: Can be reduced to aluminum metal under specific conditions.

Substitution: Reacts with acids to form corresponding aluminum salts

Common Reagents and Conditions

Oxidation: Requires oxygen or air, typically at elevated temperatures.

Reduction: Involves reducing agents like hydrogen or carbon.

Substitution: Uses dilute acids such as hydrochloric acid or sulfuric acid

Major Products Formed

Oxidation: Aluminum oxide (Al₂O₃)

Reduction: Aluminum metal (Al)

Substitution: Aluminum chloride (AlCl₃), aluminum sulfate (Al₂(SO₄)₃)

Scientific Research Applications

Trilactic acid aluminum salt has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the sol-gel synthesis of alumina-based glasses.

Biology: Inhibits the growth of certain bacteria, making it useful in microbiological studies.

Medicine: Utilized in dental products for its astringent properties.

Industry: Employed in the production of biodegradable polymers and as a mordant in textile dyeing

Mechanism of Action

The mechanism of action of trilactic acid aluminum salt involves its interaction with biological molecules. In dental applications, it acts as an astringent, causing the contraction of tissues and reducing bleeding . In microbiological applications, it inhibits bacterial growth by disrupting cell membrane integrity . The compound also participates in metabolic pathways, influencing cellular functions through its interaction with lactate and aluminum ions .

Comparison with Similar Compounds

Comparison with Similar Aluminum Salts

Chemical Composition and Structural Features

Physicochemical Properties

Solubility:

- This compound : Likely soluble in water due to polar lactate groups (inferred from lactic acid’s solubility).

- Aluminum oxalate : Moderately soluble in water; forms stable complexes but decomposes in acidic conditions .

- Aluminum sulfate : Highly soluble in water (31.2 g/100 mL at 0°C); forms acidic solutions (pH ~2.5–3.5) .

- Aluminum acetate : Soluble in water; forms basic solutions (pH ~6–7) due to acetate buffering .

Stability:

Toxicity and Environmental Impact

- Aluminum oxalate : Hazardous upon ingestion or skin contact (H302, H312) .

- Aluminum sulfate : Low acute toxicity but can acidify ecosystems in high concentrations .

- Aluminum chloride : Corrosive and irritant; requires careful handling .

- This compound : Likely less toxic than oxalate or chloride salts due to lactic acid’s natural occurrence in biological systems.

Comparative Microbial Activity

highlights that aluminum salts (e.g., sulfate) at 20 ppm exhibit lower microbial inhibition compared to iron salts. This compound may share similar mild antimicrobial effects, making it suitable for applications requiring minimal biocidal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.